Glycylglycyl-L-glutaminylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

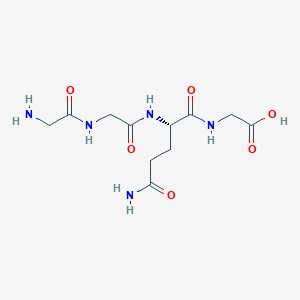

Glycylglycyl-L-glutaminylglycine is a peptide compound composed of glycine and glutamine residues It is a derivative of transglutaminase substrates and is known for its role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycylglycyl-L-glutaminylglycine can be synthesized through peptide coupling reactions. One common method involves the use of carbobenzoxy-L-glutaminylglycine as a starting material. The synthesis typically involves the following steps:

Activation of the carboxyl group: The carboxyl group of carbobenzoxy-L-glutaminylglycine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling with glycine: The activated carboxyl group is then coupled with glycine in the presence of a base such as triethylamine (TEA) to form the desired peptide bond.

Deprotection: The carbobenzoxy protecting group is removed using hydrogenation or acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-glutaminylglycine can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions to yield individual amino acids.

Oxidation: The compound can undergo oxidation reactions, particularly at the glutamine residue, leading to the formation of oxidized derivatives.

Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles, leading to the formation of modified peptides.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.

Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Hydrolysis: Glycine and glutamine.

Oxidation: Oxidized derivatives of this compound.

Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

Glycylglycyl-L-glutaminylglycine has several scientific research applications, including:

Biochemistry: It is used as a substrate in enzymatic assays to study the activity of transglutaminases and other enzymes involved in peptide bond formation and modification.

Molecular Biology: The compound is used in the synthesis of peptide-based probes and tags for studying protein-protein interactions and cellular processes.

Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of bioactive peptides.

Industry: The compound is used in the production of biocompatible materials, such as hydrogels and scaffolds, for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of glycylglycyl-L-glutaminylglycine involves its interaction with enzymes and other molecular targets. The compound can act as a substrate for transglutaminases, which catalyze the formation of covalent bonds between the glutamine residue and lysine residues in proteins. This crosslinking activity is essential for various biological processes, including protein polymerization and stabilization.

Comparison with Similar Compounds

Similar Compounds

Glycylglycine: A dipeptide composed of two glycine residues. It is the simplest peptide and is used as a buffer in biological systems.

Carbobenzoxy-L-glutaminylglycine: A protected form of glycylglycyl-L-glutaminylglycine used in peptide synthesis.

Glycyl-L-prolyl-L-glutamate: A tripeptide with potential therapeutic applications in neurodegenerative diseases.

Uniqueness

This compound is unique due to its specific sequence and the presence of both glycine and glutamine residues. This combination allows it to participate in various biochemical reactions and makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No. |

13289-23-1 |

|---|---|

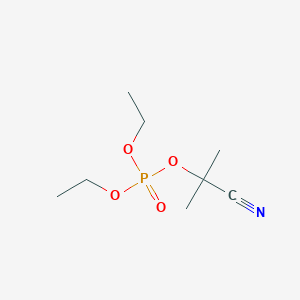

Molecular Formula |

C11H19N5O6 |

Molecular Weight |

317.30 g/mol |

IUPAC Name |

2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C11H19N5O6/c12-3-8(18)14-4-9(19)16-6(1-2-7(13)17)11(22)15-5-10(20)21/h6H,1-5,12H2,(H2,13,17)(H,14,18)(H,15,22)(H,16,19)(H,20,21)/t6-/m0/s1 |

InChI Key |

QVNGKTLWRUYGJQ-LURJTMIESA-N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)